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molecular formula C14H15BrO2 B8625570 Cyclohexanone, 2-[2-(4-bromophenyl)-2-oxoethyl]- CAS No. 54669-73-7

Cyclohexanone, 2-[2-(4-bromophenyl)-2-oxoethyl]-

Cat. No. B8625570
M. Wt: 295.17 g/mol
InChI Key: ZOODIIXDFHUTRX-UHFFFAOYSA-N
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Patent
US03997557

Procedure details

A suspension of 50 g (0.18 mole) of p-bromophenacyl bromide in 215 ml. of toluene is added in small portions to a stirred boiling solution of 27.2 g (0.18 mole) of 1-pyrrolidino-1-cyclohexene in 90 ml. of toluene. The mixture is heated under reflux for 2 hours, diluted with 90 ml. of water and refluxed for 3 hours. The layers are separated and the aqueous phase is extracted with ether. The organic solution is dried over sodium sulfate and concentrated to an oil which solidifies. The solid is recrystallized from a cyclohexane-ethanol mixture to give 2-(p-bromophenacyl)-cyclohexanone as colorless crystals, m.p. 78°-80° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
27.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6](=[O:9])[CH2:7]Br)=[CH:4][CH:3]=1.[C:12]1(C)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.N1(C2CCCCC=2)CCCC1.[OH2:30]>>[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6](=[O:9])[CH2:7][CH:13]2[CH2:14][CH2:15][CH2:16][CH2:17][C:12]2=[O:30])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=CC=C(C(CBr)=O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
27.2 g
Type
reactant
Smiles
N1(CCCC1)C1=CCCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
diluted with 90 ml
CUSTOM
Type
CUSTOM
Details
The layers are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution is dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil which
CUSTOM
Type
CUSTOM
Details
The solid is recrystallized from a cyclohexane-ethanol mixture

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C(CC2C(CCCC2)=O)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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